molecular formula C10H8Br2FNO4 B13161044 Ethyl2-(dibromomethyl)-5-fluoro-4-nitrobenzoate

Ethyl2-(dibromomethyl)-5-fluoro-4-nitrobenzoate

Cat. No.: B13161044
M. Wt: 384.98 g/mol
InChI Key: QZJYHEBFBSEDPS-UHFFFAOYSA-N
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Description

Ethyl 2-(dibromomethyl)-5-fluoro-4-nitrobenzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a dibromomethyl group, a fluorine atom, and a nitro group attached to a benzoate ester. It is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(dibromomethyl)-5-fluoro-4-nitrobenzoate typically involves the bromination of an appropriate precursor. One common method is the bromination of ethyl 5-fluoro-4-nitrobenzoate using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of Ethyl 2-(dibromomethyl)-5-fluoro-4-nitrobenzoate may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(dibromomethyl)-5-fluoro-4-nitrobenzoate undergoes various types of chemical reactions, including:

    Substitution Reactions: The dibromomethyl group can participate in nucleophilic substitution reactions, where one or both bromine atoms are replaced by other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzoate ester moiety, leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions, typically carried out in polar aprotic solvents like dimethylformamide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid are commonly used for the reduction of the nitro group.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed for oxidation reactions.

Major Products Formed

    Substitution: Products include azido or thiocyanato derivatives depending on the nucleophile used.

    Reduction: The major product is the corresponding amino derivative.

    Oxidation: Products include carboxylic acids or other oxidized forms of the benzoate ester.

Scientific Research Applications

Ethyl 2-(dibromomethyl)-5-fluoro-4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for active pharmaceutical ingredients.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(dibromomethyl)-5-fluoro-4-nitrobenzoate depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of the nitro and fluorine groups can enhance its binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Ethyl 2-(dibromomethyl)-5-fluoro-4-nitrobenzoate can be compared with similar compounds such as:

    Ethyl 2-bromo-5-fluoro-4-nitrobenzoate: Lacks the dibromomethyl group, which may result in different reactivity and applications.

    Ethyl 2-(dibromomethyl)-4-nitrobenzoate: Lacks the fluorine atom, which can affect its chemical properties and biological activity.

    Ethyl 2-(dibromomethyl)-5-fluorobenzoate:

The unique combination of the dibromomethyl, fluorine, and nitro groups in Ethyl 2-(dibromomethyl)-5-fluoro-4-nitrobenzoate makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8Br2FNO4

Molecular Weight

384.98 g/mol

IUPAC Name

ethyl 2-(dibromomethyl)-5-fluoro-4-nitrobenzoate

InChI

InChI=1S/C10H8Br2FNO4/c1-2-18-10(15)6-3-7(13)8(14(16)17)4-5(6)9(11)12/h3-4,9H,2H2,1H3

InChI Key

QZJYHEBFBSEDPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1C(Br)Br)[N+](=O)[O-])F

Origin of Product

United States

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